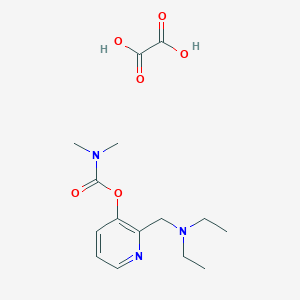
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound is also known by the name of carbaryl and is a carbamate insecticide that is commonly used in agriculture. In
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation can lead to a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a variety of biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase activity, which can lead to an accumulation of acetylcholine in the synaptic cleft. This accumulation can result in a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its ability to inhibit acetylcholinesterase activity, making it a useful tool for studying the cholinergic system. Additionally, this compound has insecticidal properties, making it a potential candidate for use in pest control research. The limitations of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). One area of research could focus on the development of new drugs based on the structure of carbaryl for the treatment of Alzheimer's disease. Additionally, research could focus on the development of new insecticides based on the structure of carbaryl for use in pest control. Finally, research could focus on the development of new methods for the synthesis and purification of carbaryl to improve its safety and efficacy.
Conclusion:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Further research is needed to explore the potential applications of this compound and to develop new drugs and insecticides based on its structure.
Métodos De Síntesis
The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the reaction of 2-(diethylamino)ethyl chloride with 3-pyridylmagnesium bromide to form 2-((diethylamino)methyl)-3-pyridinyl magnesium chloride. This compound is then reacted with dimethyl carbamate to form carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1).
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its potential use in scientific research. This compound has been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Propiedades
Número CAS |
169128-49-8 |
|---|---|
Nombre del producto |
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Fórmula molecular |
C15H23N3O6 |
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
GWUHGQREXZPKLJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Otros números CAS |
169128-49-8 |
Sinónimos |
2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




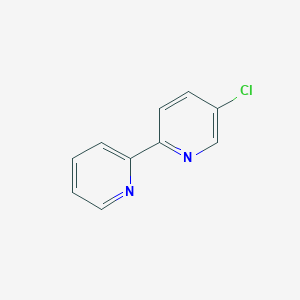
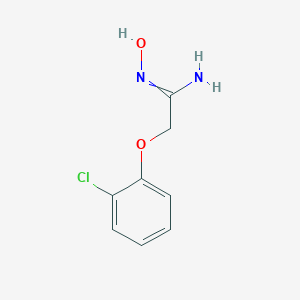


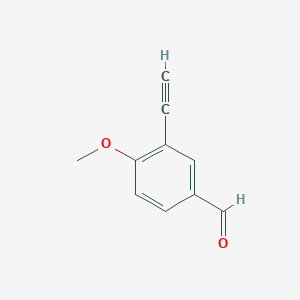


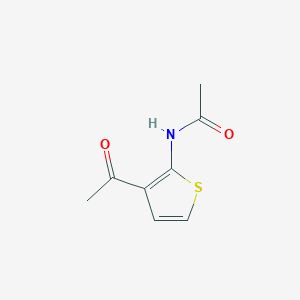




![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)